molecular formula C8H7ClN4O2 B13243104 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B13243104
M. Wt: 226.62 g/mol
InChI Key: VBZGTAIQYBLIEW-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyridine ring fused with a triazole ring, making it a versatile scaffold for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential as an anti-cancer and anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
  • 1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
  • 1-(Pyridin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid hydrochloride

Uniqueness: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This compound exhibits higher selectivity and potency in certain biological assays compared to its analogs .

Properties

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.62 g/mol

IUPAC Name

1-pyridin-3-yltriazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H6N4O2.ClH/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6;/h1-5H,(H,13,14);1H

InChI Key

VBZGTAIQYBLIEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)C(=O)O.Cl

Origin of Product

United States

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